molecular formula C20H14N2O3S B604364 3-hydroxy-N'-[(E)-(1-hydroxynaphthalen-2-yl)methylidene]-1-benzothiophene-2-carbohydrazide CAS No. 312947-17-4

3-hydroxy-N'-[(E)-(1-hydroxynaphthalen-2-yl)methylidene]-1-benzothiophene-2-carbohydrazide

Cat. No.: B604364
CAS No.: 312947-17-4
M. Wt: 362.4g/mol
InChI Key: WCDXOPHXUKXBTF-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-N’-[(1-hydroxy-2-naphthyl)methylene]-1-benzothiophene-2-carbohydrazide is a complex organic compound with a unique molecular structure It is characterized by the presence of a benzothiophene ring, a naphthyl group, and a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N’-[(1-hydroxy-2-naphthyl)methylene]-1-benzothiophene-2-carbohydrazide typically involves the condensation of 3-hydroxy-1-benzothiophene-2-carbohydrazide with 1-hydroxy-2-naphthaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-N’-[(1-hydroxy-2-naphthyl)methylene]-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-hydroxy-N’-[(1-hydroxy-2-naphthyl)methylene]-1-benzothiophene-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-hydroxy-N’-[(1-hydroxy-2-naphthyl)methylene]-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide
  • N’-((2-hydroxy-1-naphthyl)methylene)-3,4-dimethoxybenzohydrazide

Uniqueness

3-hydroxy-N’-[(1-hydroxy-2-naphthyl)methylene]-1-benzothiophene-2-carbohydrazide is unique due to its specific combination of structural features, including the benzothiophene ring and the naphthyl group. This unique structure contributes to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

CAS No.

312947-17-4

Molecular Formula

C20H14N2O3S

Molecular Weight

362.4g/mol

IUPAC Name

3-hydroxy-N-[(E)-(1-hydroxynaphthalen-2-yl)methylideneamino]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C20H14N2O3S/c23-17-13(10-9-12-5-1-2-6-14(12)17)11-21-22-20(25)19-18(24)15-7-3-4-8-16(15)26-19/h1-11,23-24H,(H,22,25)/b21-11+

InChI Key

WCDXOPHXUKXBTF-SRZZPIQSSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C=NNC(=O)C3=C(C4=CC=CC=C4S3)O

Origin of Product

United States

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